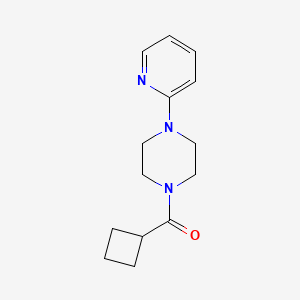![molecular formula C14H21NO2 B5873898 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)
4-[2-(3,4-dimethylphenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3,4-dimethylphenoxy)ethyl]morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine is not fully understood. However, it is believed to exert its pharmacological effects through its interaction with specific receptors in the central nervous system. It has been shown to bind to the μ-opioid receptor, which is involved in pain modulation. It has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
4-[2-(3,4-dimethylphenoxy)ethyl]morpholine has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant properties. Furthermore, it has been shown to have the ability to cross the blood-brain barrier, making it a potential drug delivery system for the central nervous system. However, further studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One advantage of using 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine in lab experiments is its potential as a drug delivery system for the central nervous system. It has also been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a useful tool for studying these processes. However, one limitation is the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
将来の方向性
There are several possible future directions for the study of 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine. One direction is the further investigation of its potential as a drug delivery system for the central nervous system. Another direction is the study of its potential as a radioligand in PET imaging. Furthermore, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
合成法
The synthesis of 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylphenol with epichlorohydrin in the presence of a base to form 3,4-dimethylphenoxypropyl chloride. The second step involves the reaction of 3,4-dimethylphenoxypropyl chloride with morpholine in the presence of a base to form 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine. The final product can be purified through recrystallization or chromatography.
科学的研究の応用
4-[2-(3,4-dimethylphenoxy)ethyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier. Furthermore, it has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
特性
IUPAC Name |
4-[2-(3,4-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12-3-4-14(11-13(12)2)17-10-7-15-5-8-16-9-6-15/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHINOQQGKSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)


![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)


![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)




